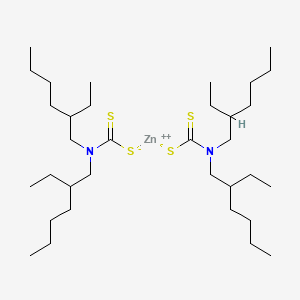
Zinc di(2-ethylhexyl)dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc di(2-ethylhexyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is widely used in various industrial applications, particularly in the vulcanization of rubber and as a fungicide in agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc di(2-ethylhexyl)dithiocarbamate typically involves the reaction of secondary amines with carbon disulfide and zinc salts. One common method is the one-pot reaction of amines, carbon disulfide, and zinc chloride under solvent-free conditions . This reaction is highly efficient and produces the desired dithiocarbamate in good yields.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc di(2-ethylhexyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: Dithiocarbamates are readily S-alkylated, forming S-alkyl thiocarbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides are commonly used for S-alkylation reactions.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: S-alkyl thiocarbamates.
Scientific Research Applications
Zinc di(2-ethylhexyl)dithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc di(2-ethylhexyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as zinc and manganese, which are essential for the catalytic activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasm constituents, thereby affecting cellular processes .
Comparison with Similar Compounds
- Zinc bis(dibutyldithiocarbamate)
- Zinc bis(diethyldithiocarbamate)
- Zinc bis(N-ethyl-N-phenyldithiocarbamate)
- Zinc bis(dibenzyldithiocarbamate)
Comparison: Zinc di(2-ethylhexyl)dithiocarbamate is unique due to its specific alkyl group (2-ethylhexyl), which imparts distinct properties compared to other zinc dithiocarbamates. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications in industry and research .
Properties
CAS No. |
53423-98-6 |
|---|---|
Molecular Formula |
C34H68N2S4Zn |
Molecular Weight |
698.6 g/mol |
IUPAC Name |
zinc;N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/2C17H35NS2.Zn/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
MFVIAPAPXRRSKP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


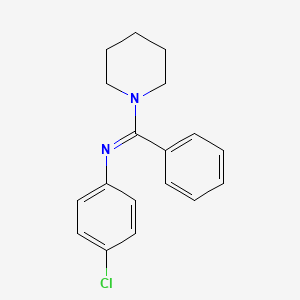
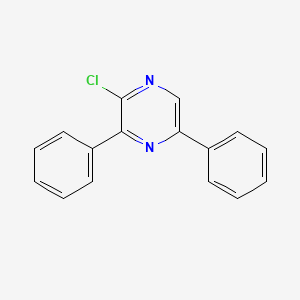
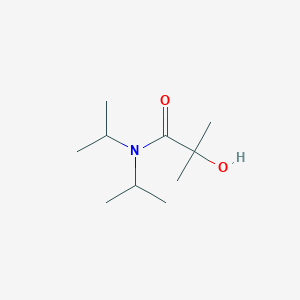
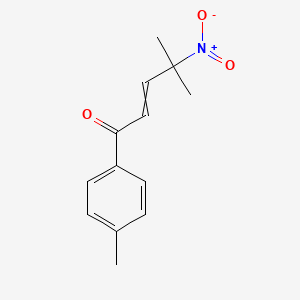

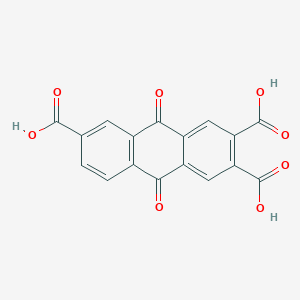
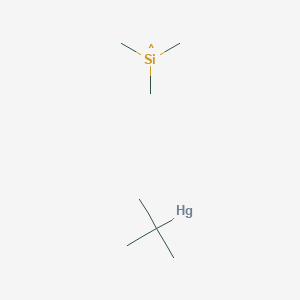

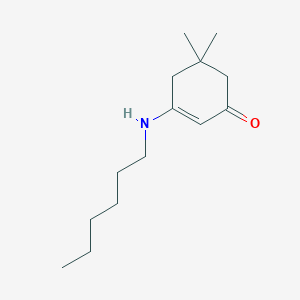

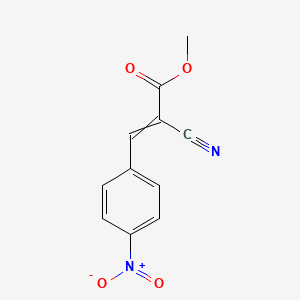

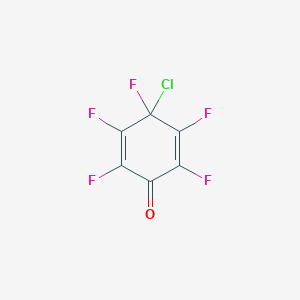
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
